4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN) and a sulfonyl group attached to a 2-methylpiperazine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile typically involves the reaction of 2-methylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Carboxylic acid from oxidation of the cyano group.
Sulfide from reduction of the sulfonyl group.
Various substituted piperazines from nucleophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of sulfonyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile exerts its effects involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)
2-(4-Methylpiperazin-1-yl)cyclopentanol
Uniqueness: 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is unique due to its combination of a cyano group and a sulfonyl group attached to a piperazine ring
Properties
IUPAC Name |
4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGNRXTSXSDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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